5,5-Dimethyl-3-heptyne chemical properties
5,5-Dimethyl-3-heptyne chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5,5-Dimethyl-3-heptyne
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
5,5-Dimethyl-3-heptyne is an internal alkyne whose chemical behavior is dictated by the electron-rich carbon-carbon triple bond and the steric hindrance imparted by a bulky tert-butyl-like group. This guide provides a comprehensive examination of its core chemical properties, reactivity, and spectroscopic signature. We will delve into key transformations such as catalytic hydrogenation and hydroboration-oxidation, explaining the mechanistic underpinnings and the rationale for reagent selection. The content herein is synthesized from established chemical principles and data from authoritative sources, intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in synthetic applications.
Core Molecular Profile and Physicochemical Properties
5,5-Dimethyl-3-heptyne, with the CAS number 23097-98-5, is a nine-carbon internal alkyne.[1][2] Its structure features a triple bond between carbons 3 and 4, an ethyl group at one terminus of the alkyne, and a neopentyl-like structure at the other. This asymmetric substitution and significant steric bulk are the primary determinants of its reactivity.
The molecular structure can be visualized as follows:
Figure 1: Chemical Structure of 5,5-Dimethyl-3-heptyne.
A summary of its key quantitative properties is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | 5,5-dimethylhept-3-yne | [2] |
| CAS Number | 23097-98-5 | [1][2] |
| Molecular Formula | C₉H₁₆ | [1][2] |
| Molecular Weight | 124.22 g/mol | [2] |
| Boiling Point | 151.06°C (estimate) | [3] |
| Density | 0.7734 g/cm³ (estimate) | [3] |
| Melting Point | -49.99°C (estimate) | [3] |
| Refractive Index | 1.4124 (estimate) | [3] |
Spectroscopic Characterization
The identity and purity of 5,5-Dimethyl-3-heptyne are confirmed through standard spectroscopic methods. While specific spectra for this exact molecule are not publicly available, its expected spectroscopic features can be reliably predicted based on its structure and general principles of spectroscopy.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂). The neopentyl-like group will show a singlet for the two methyl groups (C(CH₃)₂) and a singlet for the adjacent methylene group (CH₂). The differing chemical shifts will be influenced by the proximity to the alkyne functional group.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each of the carbon atoms in the molecule, with the sp-hybridized carbons of the alkyne appearing in a characteristic downfield region (typically ~70-90 ppm).[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations just below 3000 cm⁻¹. The most diagnostic peak, though often weak for internal alkynes, would be the C≡C stretch, expected in the 2100-2260 cm⁻¹ region. The absence of a strong, sharp peak around 3300 cm⁻¹ confirms its identity as an internal, not a terminal, alkyne.[2]
-
Mass Spectrometry: Mass spectrometry will show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage at the bonds adjacent to the bulky dimethyl group.[2]
Chemical Reactivity and Synthetic Utility
The reactivity of 5,5-Dimethyl-3-heptyne is dominated by addition reactions across the two π-bonds of the alkyne functional group.[4] The steric bulk of the 5,5-dimethyl groups plays a crucial role in directing the regioselectivity of these additions.
Catalytic Hydrogenation
Catalytic hydrogenation offers a powerful method for the controlled reduction of the alkyne. The outcome is entirely dependent on the choice of catalyst.[5][6]
-
Complete Reduction to Alkane: In the presence of a highly active catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), 5,5-Dimethyl-3-heptyne will be fully hydrogenated to the corresponding alkane, 5,5-dimethylheptane.[7][8] The reaction proceeds through an alkene intermediate which is not isolated as it is rapidly reduced under these conditions.[5]
-
Partial Reduction to cis-Alkene: To isolate the alkene, a "poisoned" or deactivated catalyst is required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is the standard choice for this transformation.[7] The hydrogenation occurs with syn-addition of two hydrogen atoms across the same face of the triple bond, resulting exclusively in the formation of (Z)-5,5-dimethyl-3-heptene. The quinoline in the catalyst mixture deactivates it just enough to prevent the further reduction of the initially formed alkene.[7]
Figure 2: Catalytic Hydrogenation Pathways.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of the alkyne. For internal alkynes, this reaction results in the formation of a ketone upon tautomerization of the intermediate enol.[9]
The primary challenge with internal alkynes is controlling the regioselectivity of the initial hydroboration step.[10] For an unsymmetrical alkyne like 5,5-Dimethyl-3-heptyne, using borane (BH₃) would lead to a mixture of two ketones, as the boron can add to either of the sp-hybridized carbons.
Causality in Reagent Selection: To overcome this, a sterically hindered borane reagent, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is employed.[10][11] These bulky reagents are highly sensitive to steric hindrance. The boron atom will preferentially add to the less sterically hindered carbon of the triple bond—in this case, carbon-3. This ensures high regioselectivity. The initial syn-addition of the H-B bond is followed by oxidation with hydrogen peroxide in a basic solution, which replaces the boron atom with a hydroxyl group, yielding an enol. This enol intermediate is unstable and rapidly tautomerizes to the more stable ketone, 5,5-dimethyl-3-heptanone.[12][13]
Experimental Protocol: Regioselective Synthesis of 5,5-Dimethyl-3-heptanone
This protocol describes a self-validating system for the hydroboration-oxidation of 5,5-Dimethyl-3-heptyne.
Materials:
-
5,5-Dimethyl-3-heptyne
-
9-BBN dimer
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
6M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert nitrogen atmosphere, dissolve 5,5-Dimethyl-3-heptyne (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Hydroboration: Cool the solution to 0°C in an ice bath. Add a 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0°C. Rationale: Dropwise addition at low temperature controls the exothermic reaction and prevents side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting alkyne.
-
Oxidation: Cool the reaction mixture back to 0°C. Slowly and carefully add ethanol, followed by the dropwise addition of 6M aqueous NaOH. Caution: This can be exothermic.
-
Peroxide Addition: Add 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 40°C. Critical Step: Slow addition is crucial to manage the highly exothermic oxidation of the organoborane.
-
Workup: After the addition is complete, stir the mixture at room temperature for 1 hour. Add diethyl ether and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine. Rationale: The water wash removes most of the inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ketone product can be purified by column chromatography on silica gel or by distillation to yield pure 5,5-dimethyl-3-heptanone.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5,5-Dimethyl-3-heptyne is not widely available, general precautions for handling volatile and potentially flammable organic compounds should be observed.[1] Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Avoid sources of ignition.[14][15]
Conclusion
5,5-Dimethyl-3-heptyne serves as an excellent model for understanding the chemistry of sterically hindered internal alkynes. Its reactions, particularly catalytic hydrogenation and hydroboration-oxidation, are highly controllable through the judicious choice of reagents, allowing for the selective synthesis of alkanes, cis-alkenes, or ketones. The principles discussed in this guide provide a robust framework for researchers aiming to incorporate this or structurally similar alkynes into their synthetic strategies.
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